N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to an oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 4-chloro-3-nitroaniline with glyoxal in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazole compounds.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Used as a building block in the synthesis of dyes and drugs.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
203741-07-5 |
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Molecular Formula |
C9H8ClN3O3 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H8ClN3O3/c10-7-2-1-6(5-8(7)13(14)15)12-9-11-3-4-16-9/h1-2,5H,3-4H2,(H,11,12) |
InChI Key |
JNMXHBXEKMSTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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